molecular formula C30H34N4O6S B1587253 Fmoc-Arg(Mts)-OH CAS No. 88743-97-9

Fmoc-Arg(Mts)-OH

Cat. No. B1587253
CAS RN: 88743-97-9
M. Wt: 578.7 g/mol
InChI Key: JHMUQIZIPLJEHW-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-Arg(Mts)-OH” is also known as “N 2 - ( ( (9 H -Fluoren-9-yl)methoxy)carbonyl)- N w - (mesitylsulfonyl)- L -arginine”. It has a molecular weight of 578.69 . It is used in peptide synthesis .


Synthesis Analysis

“Fmoc-Arg(Mts)-OH” is used in Solid-Phase Peptide Synthesis (SPPS). The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .


Molecular Structure Analysis

“Fmoc-Arg(Mts)-OH” contains a total of 78 bonds; 44 non-H bonds, 23 multiple bonds, 12 rotatable bonds, 5 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 guanidine derivative, 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

“Fmoc-Arg(Mts)-OH” is a solid substance with a purity of ≥96.0% (HPLC). It has an optical activity of [α]20/D −2.5±1°, c = 1.4% in methylene chloride .

Scientific Research Applications

Antibacterial and Anti-inflammatory Applications

A groundbreaking study highlighted the use of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, for developing antibacterial and anti-inflammatory materials. These materials, when incorporated within resin-based composites, demonstrated significant inhibition of bacterial growth without being cytotoxic to mammalian cells. This suggests that Fmoc-Arg(Mts)-OH could have potential applications in creating antimicrobial surfaces or materials, especially in healthcare settings to prevent infection transmission (Schnaider et al., 2019).

Nanotechnology and Hydrogel Applications

Research on Fmoc-protected amino acids, like Fmoc-Phe-OH, has led to the development of hydrogels that serve as matrices for the stabilization of silver nanoclusters, exhibiting fascinating fluorescent properties. These hydrogels, formed with minimal gelation concentration, provide a stable and efficient platform for the synthesis of few-atom silver clusters without using toxic reducing agents. This innovation opens up new avenues for utilizing Fmoc-Arg(Mts)-OH in creating similar hydrogel-based nanomaterials for applications in sensing, imaging, and drug delivery systems (Roy & Banerjee, 2011).

Solid-Phase Peptide Synthesis (SPPS) Enhancements

The Fmoc group, used for the 5'-hydroxyl protection in the solid-phase synthesis of oligoribonucleotides, presents an efficient method for the synthesis of complex peptide sequences. This approach, utilizing the Fmoc strategy, facilitates the synthesis of peptides with precise control over the sequence and composition, making Fmoc-Arg(Mts)-OH a critical building block in peptide synthesis. Such advancements in SPPS technology enable the production of peptides for therapeutic, diagnostic, and research applications, indicating the potential for Fmoc-Arg(Mts)-OH in facilitating these syntheses (Lehmann et al., 1989).

Biofabrication and Regenerative Medicine

Innovative methods for biofabricating multifunctional soft matter have utilized enzymes and stimuli-responsive materials, incorporating Fmoc-amino acids like Fmoc-phenylalanine. This process demonstrates the capability of Fmoc-protected amino acids in assembling biological functionality within fabricated materials, suggesting potential applications in regenerative medicine, tissue engineering, and the development of smart biomaterials. The use of Fmoc-Arg(Mts)-OH in such biofabrication processes could significantly advance the creation of biomimetic scaffolds and materials that mimic natural biological systems (Liu et al., 2012).

Future Directions

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging. A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .

properties

IUPAC Name

(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMUQIZIPLJEHW-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388391
Record name Fmoc-Arg(Mts)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Arg(Mts)-OH

CAS RN

88743-97-9
Record name Fmoc-Arg(Mts)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Arg(Mts)-OH
Reactant of Route 2
Fmoc-Arg(Mts)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Arg(Mts)-OH
Reactant of Route 4
Fmoc-Arg(Mts)-OH
Reactant of Route 5
Fmoc-Arg(Mts)-OH
Reactant of Route 6
Fmoc-Arg(Mts)-OH

Citations

For This Compound
4
Citations
A Friedler, D Friedler, NW Luedtke, Y Tor… - Journal of biological …, 2000 - ASBMB
We have used the backbone cyclic proteinomimetics approach to develop peptides that functionally mimic the arginine-rich motif (ARM) of the HIV-1 Tat protein. This consensus …
Number of citations: 78 www.jbc.org
T Abiko, Y Takamura - Preparative Biochemistry and …, 2002 - Taylor & Francis
To examine the roles of aromatic rings, Tyr residues at positions 1 and 5 and Phe residues at positions 16, 17, and 19 of rat neuromedin U-23 (NMU-23) (Tyr-Lys-Val-Asn-Glu-Tyr-Gln-…
Number of citations: 14 www.tandfonline.com
T Abiko, Y Takamura - Amino acids, 2003 - Springer
To examine the roles of aromatic rings Tyr residues at positions 1 and 6 and Phe residues at positions 16, 17 and 19 of rat neuromedin U-23 (NMU-23) (Tyr-Lys-Val-Asn-Glu-Tyr-Gln-Gly…
Number of citations: 9 link.springer.com
池田壽文, 外崎円, 杉山晶規… - 東京家政大学研究紀要 …, 2016 - tokyo-kasei.repo.nii.ac.jp
DNA に由来する従来の検出プローブでは, 細胞内酵素耐性や膜透過性に乏しいため, 生細胞での検出が不可能であり, 固定化や膜透過処理等の前処理が必要となり, 擬陽性などの課題があった. …
Number of citations: 2 tokyo-kasei.repo.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.